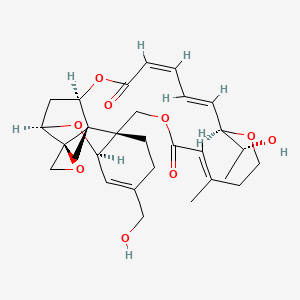

16-hydroxyroridin E

CAS No.:

Cat. No.: VC1875352

Molecular Formula: C29H38O9

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H38O9 |

|---|---|

| Molecular Weight | 530.6 g/mol |

| IUPAC Name | (1R,3R,8R,12E,17R,18E,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5-(hydroxymethyl)-13,25-dimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione |

| Standard InChI | InChI=1S/C29H38O9/c1-18-9-11-34-21(19(2)31)6-4-5-7-25(32)38-22-14-24-29(17-36-29)27(22,3)28(16-35-26(33)12-18)10-8-20(15-30)13-23(28)37-24/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-,18-12+/t19-,21-,22-,23-,24-,27-,28-,29+/m1/s1 |

| Standard InChI Key | DUKCZSLAWRKJBB-UYHWUTLMSA-N |

| Isomeric SMILES | C/C/1=C\C(=O)OC[C@]23CCC(=C[C@H]2O[C@@H]4C[C@H]([C@]3([C@]45CO5)C)OC(=O)/C=C\C=C\[C@@H](OCC1)[C@@H](C)O)CO |

| Canonical SMILES | CC1=CC(=O)OCC23CCC(=CC2OC4CC(C3(C45CO5)C)OC(=O)C=CC=CC(OCC1)C(C)O)CO |

Introduction

Chemical Structure and Classification

Structure-Activity Relationship

The position and nature of functional groups on the trichothecene core significantly impact the biological activity of these compounds. Research on related trichothecenes indicates that:

-

The 12,13-epoxide group is considered essential for the cytotoxic activity of trichothecene compounds

-

The presence of a double bond at positions C-9 and C-10, combined with the epoxide at C-12 and C-13, constitutes crucial structural features that contribute to significant biological activity

-

Hydroxylation at specific positions can dramatically alter cytotoxicity profiles, with studies showing that hydroxylation at C-12' decreased roridin E toxicity by more than 1000-fold

-

The intact macrocyclic ring structure is vital for maintaining potent biological activity, as breakage of this ring dramatically decreases cytotoxicity

Isolation and Sources

Biological Origins

16-Hydroxyroridin E has been isolated from fermentation extracts of the fungus Myrothecium roridum . This fungus has been identified in various ecological contexts, including as:

-

A free-living soil fungus

-

A symbiotic endophyte associated with various plants

-

A symbiont isolated from marine organisms

In particular, search result mentions that 16-hydroxyroridin E was isolated from a symbiotic strain of Myrothecium roridum (QDFE005) that was obtained from the marine organism Mactra chinensis, highlighting the diverse ecological niches where this compound can be found .

Biological Activities

Comparative Cytotoxicity

The available research provides comparative cytotoxicity data for several macrocyclic trichothecenes, giving context to understand the potential activity profile of 16-hydroxyroridin E. Table 1 presents cytotoxicity data for selected related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Selected Macrocyclic Trichothecenes Against Human Cancer Cell Lines

Structure Elucidation Techniques

Spectroscopic Analysis

The structure of 16-hydroxyroridin E, like other trichothecenes, can be elucidated using various spectroscopic techniques. While the search results don't provide the complete spectroscopic data specifically for 16-hydroxyroridin E, they mention approaches used for related compounds:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, including:

-

1D techniques: 1H and 13C NMR

-

2D techniques: COSY, HMQC, and HMBC for establishing structural correlations

-

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for molecular formula determination

-

-

Circular Dichroism (CD) spectroscopy:

-

For determining absolute configuration of stereogenic centers

-

These techniques collectively provide the data necessary to establish the complete structure, including stereochemistry, of trichothecene compounds like 16-hydroxyroridin E .

Structural Relationships with Other Trichothecenes

16-Hydroxyroridin E is structurally related to several other trichothecene compounds. Understanding these relationships helps contextualize its place within this important class of natural products.

Relationship to Roridin E

As the name suggests, 16-hydroxyroridin E is a hydroxylated derivative of roridin E, with the addition of a hydroxy group at the C-16 position. This modification alters its physicochemical properties and potentially its biological activities compared to the parent compound.

Relationship to Other Hydroxylated Derivatives

The search results mention other hydroxylated trichothecenes, including:

-

14'-Hydroxymytoxin B, which was isolated alongside 16-hydroxyroridin E from Myrothecium roridum

-

16-Hydroxyroridin A, which has been isolated from related fungal sources

-

16-Hydroxyverrucarin B, another hydroxylated trichothecene with a similar modification pattern

These relationships highlight the structural diversity within the trichothecene family and the importance of specific hydroxylation patterns in determining biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume